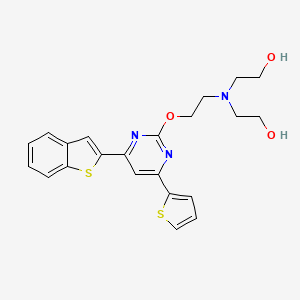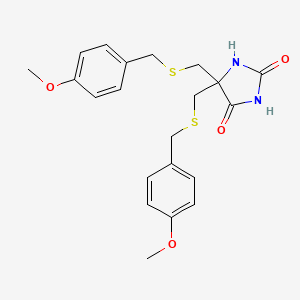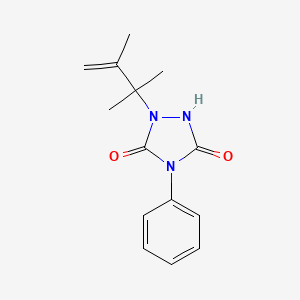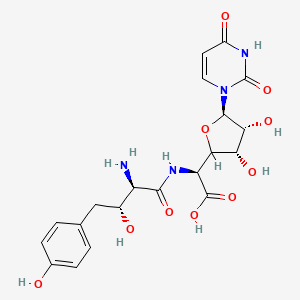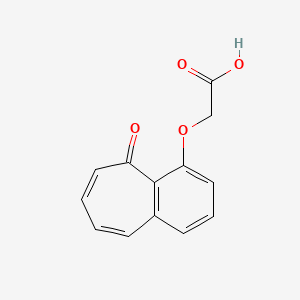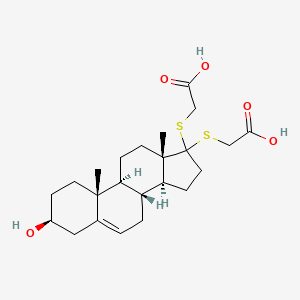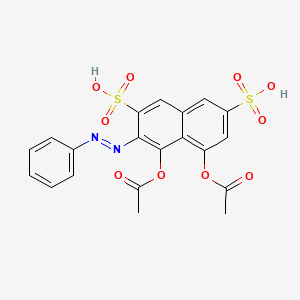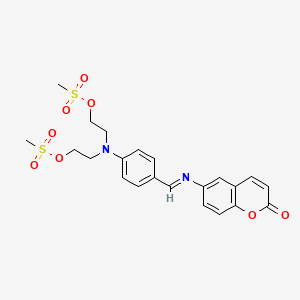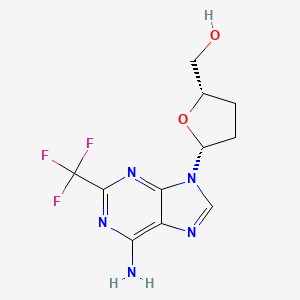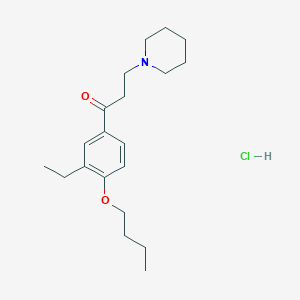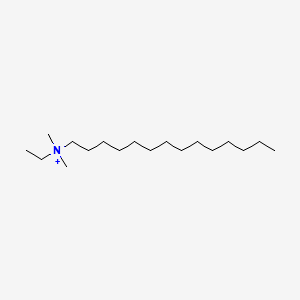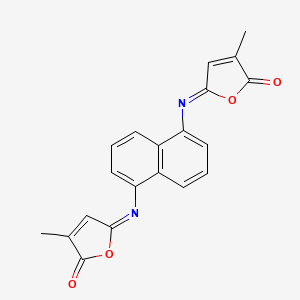
2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- is an organic compound with a complex structure that includes a furan ring, a propanoic acid group, and a phenyl group
Preparation Methods
The synthesis of 2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors.
Introduction of the Propanoic Acid Group: This step involves the addition of a propanoic acid group to the furan ring, often through a Friedel-Crafts acylation reaction.
Addition of the Phenyl Group: The phenyl group is introduced via a Grignard reaction or a similar organometallic reaction.
Hydroxylation: The final step involves the hydroxylation of the alpha position to introduce the beta-hydroxy group.
Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The furan ring and phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Esterification: The propanoic acid group can react with alcohols to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution and esterification reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- involves its interaction with various molecular targets. The beta-hydroxy group can form hydrogen bonds with biological molecules, while the furan and phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- can be compared with similar compounds such as:
2-Furanpropanoic acid: Lacks the beta-hydroxy and phenyl groups, making it less complex and potentially less active.
Beta-hydroxy-alpha-phenylpropanoic acid: Lacks the furan ring, which may reduce its reactivity and versatility.
Furan-2-carboxylic acid: Lacks the propanoic acid and phenyl groups, making it a simpler molecule with different properties.
Properties
CAS No. |
119759-51-2 |
|---|---|
Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
(2S,3R)-3-(furan-2-yl)-3-hydroxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C13H12O4/c14-12(10-7-4-8-17-10)11(13(15)16)9-5-2-1-3-6-9/h1-8,11-12,14H,(H,15,16)/t11-,12-/m0/s1 |
InChI Key |
ZFLMKKDXXLZURV-RYUDHWBXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CO2)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CO2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


